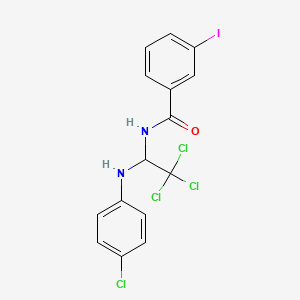![molecular formula C17H14N6O6 B11986990 N'~1~,N'~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11986990.png)
N'~1~,N'~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’(1),N’(3)-BIS(3-NITROBENZYLIDENE)MALONOHYDRAZIDE is a chemical compound known for its unique structure and properties It is a derivative of malonohydrazide, where two 3-nitrobenzylidene groups are attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(3)-BIS(3-NITROBENZYLIDENE)MALONOHYDRAZIDE typically involves the condensation reaction between malonohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’(1),N’(3)-BIS(3-NITROBENZYLIDENE)MALONOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’(1),N’(3)-BIS(3-NITROBENZYLIDENE)MALONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic ring, depending on the electrophile used.
科学的研究の応用
N’(1),N’(3)-BIS(3-NITROBENZYLIDENE)MALONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N’(1),N’(3)-BIS(3-NITROBENZYLIDENE)MALONOHYDRAZIDE involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atoms of the hydrazide groups. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications.
類似化合物との比較
Similar Compounds
N-(3-nitrobenzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine: A similar Schiff base compound used in the functionalization of carbon nanotubes.
N-(3-nitrobenzylidene)isonicotinohydrazide:
Uniqueness
N’(1),N’(3)-BIS(3-NITROBENZYLIDENE)MALONOHYDRAZIDE is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly valuable in catalysis and materials science applications.
特性
分子式 |
C17H14N6O6 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H14N6O6/c24-16(20-18-10-12-3-1-5-14(7-12)22(26)27)9-17(25)21-19-11-13-4-2-6-15(8-13)23(28)29/h1-8,10-11H,9H2,(H,20,24)(H,21,25)/b18-10+,19-11+ |
InChIキー |
XDTOYZKNDROUSS-XOBNHNQQSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)

![ethyl 4-{5-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11986926.png)

![7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986944.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986946.png)
![N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11986948.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B11986965.png)
![5-(1,3-Benzodioxol-5-yl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986977.png)
![9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986980.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986983.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11986991.png)
